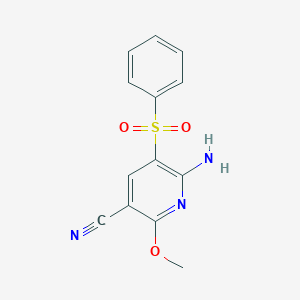

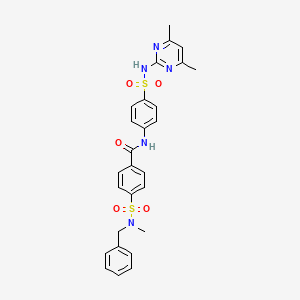

![molecular formula C16H13FN2O3S B2574601 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide CAS No. 895435-65-1](/img/structure/B2574601.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are a class of compounds that contain a benzene ring fused to a thiazole ring . They have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit significant activity against various enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in the pathogenesis of diseases like Alzheimer’s .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Anti-Breast Cancer Agent

The compound has been studied for its anticancer properties against human breast cancer cell lines . A specific hybrid compound, referred to as compound 3h, was found to damage nuclear DNA, trigger the apoptotic process in high metastatic MDA-MB-231 cells, and prevent cellular migration .

Antimicrobial Agent

The compound has also been explored for its antimicrobial activities . Compound 3h showed the highest antimicrobial activity, both against gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .

Anti-Inflammatory and Antioxidant Activities

Benzothiazole derivatives, including the compound , have demonstrated anti-inflammatory and antioxidant activities . This suggests potential applications in treating diseases where inflammation and oxidative stress play a key role.

Drug Repositioning

The compound’s diverse range of activities suggests potential for drug repositioning . This involves using the compound for new therapeutic applications beyond its original purpose.

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .

Biochemical Pathways

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide may influence several biochemical pathways. The thiazole ring, a common structure in this compound, has been known to interact with various biochemical pathways and enzymes, potentially activating or inhibiting them .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been known to cause significant changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets .

Safety and Hazards

While specific safety and hazard information for “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Some benzothiazole derivatives have been found to be safe anti-inflammatory agents .

Orientations Futures

Propriétés

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOGARCKUIMSRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2574524.png)

![4-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2574525.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2574526.png)

![2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2574528.png)

![7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2574535.png)